molecular formula C17H21NO2 B8379803 Cyclohexyl-(5-methyloxazol-2-yl)phenylmethanol

Cyclohexyl-(5-methyloxazol-2-yl)phenylmethanol

Cat. No. B8379803
M. Wt: 271.35 g/mol
InChI Key: DYAQKSXHEMAJSX-UHFFFAOYSA-N
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Patent
US07846955B2

Procedure details

A solution of (5-methyl-oxazol-2-yl)-phenyl-methanone (intermediate 2) (3.0 g, 16 mmol) in 32 mL dry THF at 0° C. under nitrogen was treated dropwise over 10 min with a 2 M solution of cyclohexylmagnesium chloride in diethyl ether (10 mL, 20 mmol). The resulting deep yellow solution was stirred at 0° C. for about 30 min during which time a precipitate was formed, and then at RT for 1.5 h. The reaction mixture was cooled to 0° C. again and treated cautiously with satd. ammonium chloride solution (aq.). The mixture was stirred at RT for 10 min then diluted with water (10 mL). The phases were separated and the organic phase was washed with brine. The combined aqueous phase was extracted with DCM and the combined organic phase was dried (MgSO4) and concentrated in vacuo to give the crude product, which was triturated with ether, filtered off and dried.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][C:5]([C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[O:8])=[N:4][CH:3]=1.[CH:15]1([Mg]Cl)[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1.C(OCC)C.[Cl-].[NH4+]>C1COCC1.O>[CH:9]1([C:7]([C:5]2[O:6][C:2]([CH3:1])=[CH:3][N:4]=2)([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[OH:8])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1 |f:3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC1=CN=C(O1)C(=O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CN=C(O1)C(=O)C1=CC=CC=C1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)[Mg]Cl
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
32 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting deep yellow solution was stirred at 0° C. for about 30 min during which time a precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was formed
WAIT
Type
WAIT
Details
at RT for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C. again
ADDITION
Type
ADDITION
Details
treated cautiously with satd
STIRRING
Type
STIRRING
Details
The mixture was stirred at RT for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase was washed with brine
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous phase was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phase was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CCCCC1)C(O)(C1=CC=CC=C1)C=1OC(=CN1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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